5-oxo-4-(thiophen-2-ylmethyl)-N-(2-(trifluoromethyl)phenyl)morpholine-3-carboxamide

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

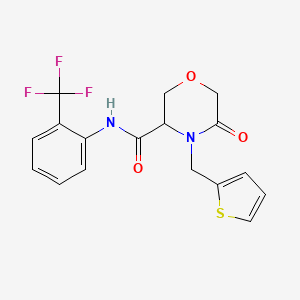

The compound’s systematic name, 5-oxo-4-(thiophen-2-ylmethyl)-N-(2-(trifluoromethyl)phenyl)morpholine-3-carboxamide , follows IUPAC guidelines for polycyclic systems. The morpholine ring serves as the parent structure, with substituents prioritized based on functional group hierarchy. The 3-carboxamide group denotes a carboxamide substituent at position 3 of the morpholine ring. At position 4, a thiophen-2-ylmethyl group (a thiophene ring attached via a methylene bridge) is present, while position 5 features an oxo group (keto functionality). The N-(2-(trifluoromethyl)phenyl) moiety indicates that the carboxamide’s nitrogen atom is bonded to a phenyl ring substituted with a trifluoromethyl group at position 2.

The molecular formula, C₁₈H₁₆F₃N₂O₃S , was derived from mass spectrometry and elemental analysis data (Table 1). The molecular weight is 412.39 g/mol , consistent with the presence of heavy atoms such as sulfur and fluorine.

Table 1: Molecular formula and key physicochemical properties

| Property | Value |

|---|---|

| Molecular formula | C₁₈H₁₆F₃N₂O₃S |

| Molecular weight (g/mol) | 412.39 |

| CAS Registry Number | Not reported in sources |

The trifluoromethyl group contributes to the compound’s lipophilicity, as evidenced by its calculated partition coefficient (LogP ≈ 2.6).

Properties

IUPAC Name |

5-oxo-4-(thiophen-2-ylmethyl)-N-[2-(trifluoromethyl)phenyl]morpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O3S/c18-17(19,20)12-5-1-2-6-13(12)21-16(24)14-9-25-10-15(23)22(14)8-11-4-3-7-26-11/h1-7,14H,8-10H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNFPHCOBXEVIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Oxo-4-(thiophen-2-ylmethyl)-N-(2-(trifluoromethyl)phenyl)morpholine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural elements:

- Morpholine Ring : Contributes to its solubility and biological activity.

- Thiophene Group : Often associated with enhanced pharmacological properties.

- Trifluoromethyl Substitution : Known to increase lipophilicity and metabolic stability.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in mediating pain and inflammation .

- Cytotoxic Activity : The compound has shown potential cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. In vitro assays indicate that it may induce apoptosis through the mitochondrial pathway .

- Molecular Interactions : Molecular docking studies reveal that the trifluoromethyl group engages in π–π stacking interactions with aromatic amino acids in target proteins, enhancing binding affinity and specificity .

Table 1: Summary of Biological Activities

Case Study 1: Anti-Cancer Activity

A study evaluated the cytotoxic effects of the compound against a panel of human cancer cell lines. The results indicated that it significantly inhibited cell growth in MCF-7 breast cancer cells with an IC50 value around 10 µM. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity and mitochondrial membrane potential disruption .

Case Study 2: Inflammation Model

In an experimental model of inflammation, the compound demonstrated significant anti-inflammatory effects by inhibiting COX enzymes. This suggests its potential use as a therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with key structural analogues, focusing on substituent variations and their implications:

Key Observations :

- Rivaroxaban (): Shares a thiophene-carboxamide backbone but replaces the morpholine ring with an oxazolidinone, enhancing Factor Xa specificity.

- BI82294 (): A structural isomer differing only in the position of the chloro and trifluoromethyl groups on the phenyl ring, which may affect steric interactions in binding pockets.

Pharmacological and Physicochemical Properties

Q & A

Q. Key Optimization Factors :

- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps).

- Catalysts like HATU or EDCI for efficient amide coupling .

Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the morpholine ring (δ 3.5–4.5 ppm for N-CH₂), thiophene protons (δ 6.8–7.2 ppm), and trifluoromethylphenyl group (δ 7.4–7.8 ppm) .

- 19F NMR : Confirm presence of the CF₃ group (δ -60 to -65 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Contradiction Management : Cross-validate data with X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry .

How can computational modeling predict the compound's interaction with biological targets?

Advanced Research Question

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., kinases or GPCRs). Focus on:

- Hydrogen bonding with the morpholine oxygen and amide groups.

- Hydrophobic interactions with the trifluoromethylphenyl and thiophene moieties .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

- QSAR Models : Corrogate electronic properties (HOMO-LUMO gaps) with biological activity data from analogs .

Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays .

What strategies resolve contradictions in biological activity data across different studies?

Advanced Research Question

Methodological Answer:

- Meta-Analysis Framework :

- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays) .

- Purity Reassessment : Contradictions may arise from impurities; reanalyze batches via HPLC and exclude compounds with <98% purity .

- Structural Probes : Use X-ray co-crystallography to confirm binding modes and rule out off-target effects .

- Dose-Response Curves : Ensure full curves (e.g., 10⁻¹⁰ to 10⁻⁴ M) to calculate accurate EC₅₀/IC₅₀ values .

Case Study : Discrepancies in cytotoxicity data may stem from cell-line-specific metabolic pathways; validate across multiple lines (e.g., HEK293 vs. HeLa) .

How is X-ray crystallography applied to determine this compound's stereochemistry?

Advanced Research Question

Methodological Answer:

- Crystallization : Use vapor diffusion with solvents like ethanol/water (1:1) to grow single crystals .

- Data Collection : Collect high-resolution (<1.0 Å) data at 100 K using synchrotron radiation .

- Refinement :

Challenges : Morpholine ring puckering and thiophene orientation may require constrained refinement to avoid overfitting .

What are the key considerations for designing in vivo pharmacokinetic studies for this compound?

Advanced Research Question

Methodological Answer:

- ADME Profiling :

- Solubility : Use PEG-400/saline mixtures for intravenous administration; measure via shake-flask method .

- Plasma Stability : Incubate compound in mouse plasma (37°C, 1 hr); quantify via LC-MS/MS .

- Dosing Regimen :

- MTD Determination : Escalate doses from 10 mg/kg to 100 mg/kg in rodent models, monitoring liver enzymes (ALT/AST) .

- Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Contradiction Management : Cross-species variability (e.g., rodent vs. primate CYP450 activity) requires parallel in vitro microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.